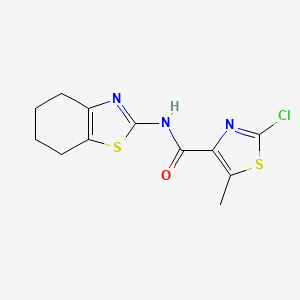![molecular formula C16H21N3O3S B11006179 N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006179.png)
N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological activity. Generally, such compounds can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and various thiazole-based drugs.
Methoxybenzyl Compounds: Compounds with methoxybenzyl groups, which are common in many bioactive molecules.
Carboxamides: Compounds with carboxamide groups, which are found in many pharmaceuticals.
Uniqueness
N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its uniqueness can be highlighted by comparing its activity, stability, and reactivity with other similar compounds.
Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H21N3O3S/c1-11-14(23-16(19-11)17-8-9-21-2)15(20)18-10-12-6-4-5-7-13(12)22-3/h4-7H,8-10H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
FAXUQHXTGTUTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCCOC)C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]cyclopropanecarboxamide](/img/structure/B11006100.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B11006103.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[6-([1,2,4]triazolo[4,3-a]pyridin-3-yl)hexyl]propanamide](/img/structure/B11006105.png)
![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11006108.png)
![5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B11006116.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11006131.png)
![methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11006133.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]butanamide](/img/structure/B11006139.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B11006171.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B11006173.png)
![Methyl 5-(4-chlorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11006181.png)

![Methyl 5-methyl-2-[({1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11006191.png)
